molecular formula C20H27N3O2S B11590668 Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B11590668
M. Wt: 373.5 g/mol
InChI Key: BSKNOUWXFLHLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as ethyl cyanoacetate with thiourea under basic conditions to form ethyl 2-amino-4-methylsulfanyl-pyrimidine-5-carboxylate.

    Substitution Reaction: The amino group at the 4-position of the pyrimidine ring is then substituted with 4-hexylphenylamine through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C20H27N3O2S

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 4-(4-hexylanilino)-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C20H27N3O2S/c1-4-6-7-8-9-15-10-12-16(13-11-15)22-18-17(19(24)25-5-2)14-21-20(23-18)26-3/h10-14H,4-9H2,1-3H3,(H,21,22,23)

InChI Key

BSKNOUWXFLHLGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)OCC)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.